molecular formula C9H12N6 B1490382 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-69-4

1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1490382
CAS RN: 2098022-69-4
M. Wt: 204.23 g/mol
InChI Key: RDQTZGQQZRXDSY-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .


Synthesis Analysis

Pyrazoles can be synthesized from various precursors or using post-functionalization reactions once the pyrazole ring is formed . For example, an efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary greatly depending on their specific structure and substituent groups .

Scientific Research Applications

Antimicrobial Activity

The azidoethyl-imidazo[1,2-b]pyrazole compound has been studied for its potential as an antimicrobial agent. Synthesized derivatives of pyrazole compounds have shown significant growth inhibitory activity against various microbial strains. The compound’s structure allows it to interact with microbial enzymes, potentially inhibiting their function and preventing the spread of infection .

Antioxidant Properties

Research indicates that pyrazole derivatives can exhibit remarkable antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. By neutralizing these radicals, the azidoethyl-imidazo[1,2-b]pyrazole derivatives could help in preventing oxidative stress-related diseases .

Antiviral Applications

Molecular docking studies suggest that pyrazole-based compounds could serve as potent inhibitors for viruses, including SARS-CoV-2. The binding affinities of these compounds with viral proteases indicate their potential in the discovery of new antiviral drug candidates .

Anti-inflammatory Uses

Pyrazole compounds are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them potential candidates for treating inflammatory diseases. The specific azidoethyl-imidazo[1,2-b]pyrazole derivative could be explored further for its efficacy in this application .

Anticancer Activity

Some pyrazole derivatives have been found to induce apoptosis in cancer cells, inhibit colony formation, and prevent wound healing in cancerous tissues. This suggests that azidoethyl-imidazo[1,2-b]pyrazole could be a valuable compound in cancer research, particularly in the development of new chemotherapeutic agents .

Coordination Chemistry

Azoles, including pyrazole derivatives, play a significant role in coordination chemistry. They can form complexes with various metals, which can be utilized in catalysis, material science, and the synthesis of organometallic compounds .

Drug Discovery

The structural motif of azidoethyl-imidazo[1,2-b]pyrazole is conducive to binding with a variety of biological targets. This makes it a valuable scaffold in drug discovery, where it can be modified to enhance its interaction with specific receptors or enzymes to treat various diseases .

Agrochemical Applications

Pyrazole derivatives are also used in the development of agrochemicals. Their biological activity can be harnessed to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Safety and Hazards

Pyrazole itself is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-(2-azidoethyl)-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-2-8-7-9-14(4-3-11-13-10)5-6-15(9)12-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQTZGQQZRXDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
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1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
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Reactant of Route 6
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